(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 647009-29-8
VCID: VC16909471
InChI: InChI=1S/C11H15NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-4,9,12-13H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol

CAS No.: 647009-29-8

Cat. No.: VC16909471

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol - 647009-29-8

Specification

CAS No. 647009-29-8
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol
Standard InChI InChI=1S/C11H15NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-4,9,12-13H,5-6H2,1-2H3
Standard InChI Key MYYYYZFTTOYJTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2CC(NC2=C1)CO)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is a secondary alcohol derivative of 4,6-dimethylindoline. Its IUPAC name, (4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol, reflects the substitution pattern on the indoline backbone . Key identifiers include:

PropertyValueSource
Molecular FormulaC11H15NO\text{C}_{11}\text{H}_{15}\text{NO}
Molecular Weight177.24 g/mol
CAS Registry Number647009-29-8
InChI KeyMYYYYZFTTOYJTP-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C2CC(NC2=C1)CO)C

The compound’s structure has been validated via 2D and 3D conformational analyses, confirming the planar indole ring and the spatial orientation of the hydroxymethyl group .

Physicochemical Properties

While experimental data on solubility, melting point, and stability are scarce, thermochemical analogs such as 4,6-dimethylindan (CAS 1685-82-1) provide indirect insights. For instance, the enthalpy of formation (ΔfH\Delta_fH^\circ) for 4,6-dimethylindan is reported as 5.8±1.7kJ/mol-5.8 \pm 1.7 \, \text{kJ/mol} in the gas phase, suggesting moderate stability . Extrapolating to (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol, the hydroxymethyl group likely enhances polarity, improving solubility in polar solvents compared to non-functionalized indoles.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol typically begins with 4,6-dimethyl-2,3-dihydro-1H-indole (CAS 288458-50-4), a precursor synthesized via catalytic hydrogenation of substituted indoles . Patent literature describes the functionalization of this intermediate through hydroxymethylation reactions, often employing formaldehyde or paraformaldehyde under basic conditions . A representative pathway involves:

  • Indoline Formation: Hydrogenation of 4,6-dimethylindole to yield 4,6-dimethylindoline .

  • Hydroxymethylation: Reaction with formaldehyde in the presence of a base (e.g., NaOH) to introduce the hydroxymethyl group at the 2-position.

Key challenges include regioselectivity control and minimizing side reactions such as over-alkylation. Optimization of reaction parameters (temperature, solvent, catalyst) remains an active area of research.

Scalability and Purification

Industrial-scale production faces hurdles due to the compound’s sensitivity to oxidation and the need for high-purity intermediates. Chromatographic techniques (e.g., HPLC, flash chromatography) are commonly employed for purification, with yields reported in the 40–60% range. Advances in flow chemistry or enzymatic catalysis could enhance efficiency, though no published studies confirm this.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra reveal distinct signals for the indoline protons (δ 6.5–7.0 ppm, aromatic), methyl groups (δ 1.2–2.1 ppm), and hydroxymethyl moiety (δ 3.4–4.0 ppm) .

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 177.24, consistent with the molecular weight .

  • Infrared (IR) Spectroscopy: Stretching vibrations for O–H (3200–3500 cm1^{-1}) and C–N (1250–1350 cm1^{-1}) confirm functional group presence .

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 254 nm) is the standard method for purity assessment, achieving >95% purity in commercial samples.

Research Gaps and Future Directions

Unresolved Challenges

  • Toxicological Profile: No data exist on acute or chronic toxicity.

  • Synthetic Optimization: Improved catalysts and green solvents are needed to enhance yield and sustainability.

  • Mechanistic Studies: Elucidating the compound’s interaction with biological targets requires in vitro and in vivo models.

Emerging Opportunities

  • Drug Discovery: Functionalization at the hydroxymethyl position could yield novel kinase inhibitors or GPCR modulators.

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis.

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